3-[(Phenylcarbamoyl)amino]butanoic acid

Catalog No.
S3047276
CAS No.
6497-10-5
M.F
C11H14N2O3
M. Wt
222.244
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Phenylcarbamoyl)amino]butanoic acid

CAS Number

6497-10-5

Product Name

3-[(Phenylcarbamoyl)amino]butanoic acid

IUPAC Name

3-(phenylcarbamoylamino)butanoic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.244

InChI

InChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

ALSCTJBRKVCRAF-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)NC(=O)NC1=CC=CC=C1

Solubility

not available

3-[(Phenylcarbamoyl)amino]butanoic acid, with the chemical formula C11H14N2O3 and a molecular weight of 222.24 g/mol, is a compound characterized by the presence of a butanoic acid backbone substituted with a phenylcarbamoyl group. This structure contributes to its unique properties and potential biological activities. The compound is typically found in a powder form and is noted for its purity level of approximately 95% .

, particularly those involving amide formation and carboxylic acid derivatives. Key reactions include:

  • Amide Bond Formation: The phenylcarbamoyl group can react with amines to form stable amides, which are crucial in pharmaceutical applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of corresponding amines or other derivatives.
  • Hydrolysis: The compound can also be hydrolyzed in aqueous environments, breaking down into simpler amino acids.

Research indicates that 3-[(Phenylcarbamoyl)amino]butanoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures may have antimicrobial effects against specific bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design for conditions like cancer or metabolic disorders.
  • Potential Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The synthesis of 3-[(Phenylcarbamoyl)amino]butanoic acid can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting butanoic acid with phenyl isocyanate in the presence of a base to facilitate the formation of the amide bond.
  • Reflux Method:
    • Heating a mixture of butanoic acid and phenylamine under reflux conditions can yield the desired product.
  • Solid-phase Synthesis:
    • Utilizing solid-phase techniques can enhance yield and purity by allowing for easier purification steps.

3-[(Phenylcarbamoyl)amino]butanoic acid has several applications across different fields:

  • Pharmaceuticals: Its unique structure makes it a valuable candidate for drug development, particularly in creating new antimicrobial agents or enzyme inhibitors.
  • Biotechnology: It can be used as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Research: The compound serves as a model for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-[(Phenylcarbamoyl)amino]butanoic acid are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Determining how well the compound binds to target enzymes or receptors.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other compounds, which could enhance therapeutic efficacy.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems helps predict its pharmacokinetics and toxicity.

Several compounds share structural similarities with 3-[(Phenylcarbamoyl)amino]butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-[(Anilinocarbonyl)amino]butanoic acidC11H14N2O3Contains an aniline group instead of phenyl
3-Methyl-2-[(phenylcarbamoyl)amino]butanoic acidC12H16N2O3Methyl substitution on the butanoic backbone
3-Hydroxy-2-[(phenylcarbamoyl)amino]butanoic acidC11H14N2O4Hydroxyl group addition enhancing solubility

Uniqueness

The uniqueness of 3-[(Phenylcarbamoyl)amino]butanoic acid lies in its specific combination of functional groups, which may confer distinct biological activities not seen in closely related compounds. Its potential applications in pharmaceuticals and biotechnology further emphasize its significance in research and development.

XLogP3

0.9

Dates

Modify: 2023-08-18

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